N-Fmoc-N-(2-methoxyethyl)-glycine
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Overview
Description
N-Fmoc-N-(2-methoxyethyl)-glycine is a derivative of glycine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is modified with a 2-methoxyethyl group. This compound is commonly used in peptide synthesis as a building block due to its stability and ease of removal of the Fmoc protecting group under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-(2-methoxyethyl)-glycine typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction forms N-Fmoc-glycine.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-(2-methoxyethyl)-glycine can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amine.
Coupling Reactions: The free amine can participate in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.
Substitution Reactions: The 2-methoxyethyl group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Deprotection: Yields the free amine form of N-(2-methoxyethyl)-glycine.
Coupling: Produces peptides with N-(2-methoxyethyl)-glycine residues.
Substitution: Generates derivatives with different functional groups on the 2-methoxyethyl side chain.
Scientific Research Applications
N-Fmoc-N-(2-methoxyethyl)-glycine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and peptidomimetics.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: For the development of peptide-based therapeutics and drug delivery systems.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Fmoc-N-(2-methoxyethyl)-glycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the construction of complex peptide sequences. The 2-methoxyethyl group can influence the hydrophilicity and steric properties of the resulting peptides, affecting their biological activity and stability .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-glycine: Lacks the 2-methoxyethyl modification, making it less hydrophilic.
N-Fmoc-N-(2-hydroxyethyl)-glycine: Similar structure but with a hydroxyethyl group instead of methoxyethyl, affecting its reactivity and solubility.
N-Fmoc-N-(2-ethoxyethyl)-glycine: Contains an ethoxyethyl group, which can alter its steric and electronic properties compared to the methoxyethyl group.
Uniqueness
N-Fmoc-N-(2-methoxyethyl)-glycine is unique due to its specific combination of the Fmoc protecting group and the 2-methoxyethyl side chain. This combination provides a balance of stability, reactivity, and hydrophilicity, making it a versatile building block for peptide synthesis and other applications .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-11-10-21(12-19(22)23)20(24)26-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZNWGXELFZOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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